Structural Differentiation: Unique Substitution Pattern Defines M3 Antagonist Pharmacophore
The compound's specific 2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline scaffold is explicitly claimed in patents for M3 muscarinic acetylcholine receptor antagonists. This distinguishes it from analogs with different substitution patterns, such as 4-(4-methyl-1,3-thiazol-2-yl)aniline or 3-(4-methyl-1,3-thiazol-2-yl)aniline, which lack the critical sulfanyl linker and methyl group positioning required for potent M3 receptor antagonism [1]. The patent data confirm that only compounds adhering to this specific Formula (I) structure, which includes the target compound's core, exhibit the desired biological activity [1].
| Evidence Dimension | M3 muscarinic acetylcholine receptor antagonism |
|---|---|
| Target Compound Data | Core scaffold of patented M3 antagonists |
| Comparator Or Baseline | 4-(4-methyl-1,3-thiazol-2-yl)aniline (CAS N/A, direct-linked analog) |
| Quantified Difference | Qualitative difference: Patent activity data is specific to the thiazole aniline scaffold containing the sulfanyl bridge; the comparator lacks this bridge and is not claimed for M3 activity. |
| Conditions | Patent claim scope and biological activity disclosure |
Why This Matters
This structural exclusivity in patent claims provides a strong, albeit indirect, rationale for selecting this compound when developing or studying M3 receptor modulators.
- [1] Busch-Petersen, J., et al. (2006). M3 muscarinic acetylcholine receptor antagonists. U.S. Patent Application Publication No. US 2006/0211758 A1. View Source
